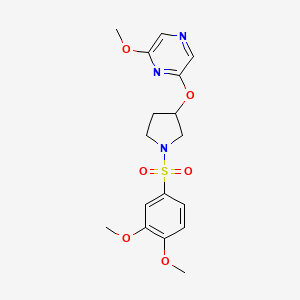![molecular formula C15H19N3O2 B2654137 3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1092277-68-3](/img/structure/B2654137.png)
3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of the spirohydantoin class of compounds . Spirohydantoins are a privileged class of heterocyclic scaffolds with pharmacological interest .
Synthesis Analysis
The synthesis of similar spirohydantoin compounds involves a multi-step reaction sequence including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The reactions proceed readily, with high yields and no further purification .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar spirohydantoin compounds include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . These reactions are part of a multi-step sequence that leads to the formation of the spirohydantoin scaffold .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related spirocyclic compounds and their crystal structures have been extensively explored. For instance, new compounds with dioxaspiro groups have been designed, showcasing the versatility of spirocyclic structures in chemical synthesis. These compounds exhibit different crystal structures and form three-dimensional network structures through intra- and intermolecular hydrogen bonds (Zeng, Wang, & Jiang, 2018).
Chemical Reactivity and Applications
- Spirohydantoins, a related chemical class, have been identified as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes for treating anemia. This discovery highlights the therapeutic potential of spirocyclic compounds beyond their structural interest, indicating a broad applicability in medicinal chemistry (Váchal et al., 2012).
Material and Spectral Studies
- The structural and spectral properties of spiro derivatives, including studies on their fluorescence spectra, provide insights into the material applications of such compounds. These studies demonstrate the compounds' potential in developing materials with specific optical properties (Zeng & Wang, 2018).
Biological Activity
- Research into the biological activity of triazaspirodecane derivatives has shown that certain spiroconnected compounds exhibit myelostimulating activity. This finding suggests potential therapeutic applications in treating myelodepressive syndrome, highlighting the biological significance of spirocyclic compounds (Yu. et al., 2018).
Novel Synthesis Methods
- Innovative synthesis methods for spirocyclic compounds, including the development of efficient, metal- and oxidant-free routes for constructing complex spiro structures, have been explored. These methods underline the ongoing advancements in synthetic chemistry, enabling the creation of highly functionalized molecules with potential applications in various domains (Zhou et al., 2018).
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11-2-4-12(5-3-11)10-18-13(19)15(17-14(18)20)6-8-16-9-7-15/h2-5,16H,6-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQROQSRUJTSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCNCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
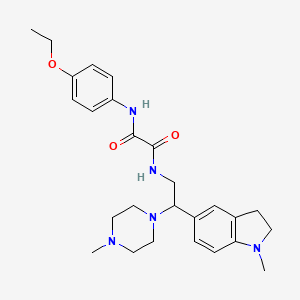
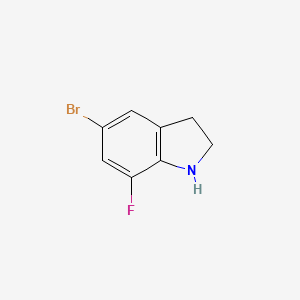
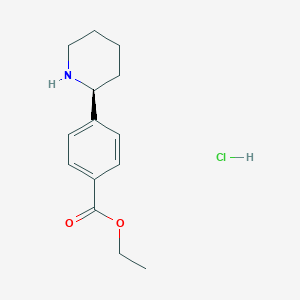


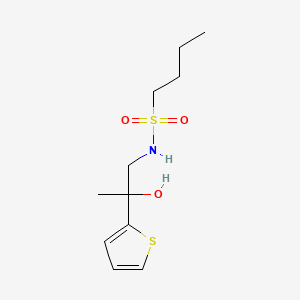
![N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide](/img/structure/B2654066.png)

![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B2654068.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[methyl(phenyl)amino]propyl}propanamide](/img/structure/B2654070.png)
![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B2654071.png)

